molecular formula C20H15N3O5 B2379145 2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one CAS No. 2034283-82-2

2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2379145
CAS No.: 2034283-82-2
M. Wt: 377.356
InChI Key: CYQUJZRMXKAALA-UHFFFAOYSA-N
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Description

2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one is a novel compound that combines several bioactive moieties within a single molecular framework. This compound incorporates furan, oxadiazole, pyrrolidine, and chromenone rings, which together contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic synthesis. One common route includes:

  • Formation of the furan-2-yl oxadiazole by cyclization of furan-2-carboxylic acid hydrazide with an appropriate nitrile.

  • Coupling of the furan-2-yl oxadiazole with a pyrrolidine derivative using a coupling reagent like EDCI or DCC to form the pyrrolidine-1-carbonyl moiety.

  • Attachment of the chromen-4-one ring to the pyrrolidine-1-carbonyl intermediate through a Friedel-Crafts acylation reaction.

  • Purification and characterization of the final compound using chromatography and spectroscopy techniques.

Industrial Production Methods

For industrial-scale production, the process may be optimized for yield, purity, and cost-effectiveness. Large reactors, automated synthesis lines, and advanced purification methods, such as HPLC and recrystallization, are employed to produce the compound at scale.

Chemical Reactions Analysis

Types of Reactions

2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one can undergo various chemical reactions:

  • Oxidation: : The furan ring can be susceptible to oxidation under strong oxidative conditions, forming furan-2,5-dione derivatives.

  • Reduction: : The oxadiazole ring can be reduced to form hydrazine derivatives.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at reactive sites on the furan and pyrrolidine rings.

Common Reagents and Conditions

  • Oxidizing agents such as KMnO₄ or CrO₃ for oxidation.

  • Reducing agents like NaBH₄ or LiAlH₄ for reduction.

  • Substitution reactions can be facilitated by reagents like alkyl halides, acyl chlorides, or Grignard reagents.

Major Products

  • Oxidation yields furan-2,5-dione derivatives.

  • Reduction results in hydrazine derivatives.

  • Substitution yields various functionalized derivatives depending on the reagents used.

Scientific Research Applications

The compound finds applications in various fields due to its unique structure:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its potential bioactivities, such as antimicrobial, anticancer, and anti-inflammatory properties.

  • Medicine: : Investigated as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

  • Industry: : Used in the development of new materials with desired physicochemical properties, such as polymers or coatings.

Mechanism of Action

The exact mechanism of action may vary depending on its specific application:

  • Molecular Targets: : The compound can interact with various enzymes, proteins, or receptors due to its diverse functional groups.

  • Pathways Involved: : It may modulate biological pathways like signal transduction, metabolic pathways, or cellular processes by binding to target sites and altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one: : A positional isomer with similar chemical properties.

  • 2-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one: : Incorporates a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of 2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one lies in the combination of multiple bioactive rings within a single molecule, which can lead to enhanced biological activities and diverse applications compared to other compounds with fewer functional groups.

Properties

IUPAC Name

2-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5/c24-14-10-17(27-15-5-2-1-4-13(14)15)20(25)23-8-7-12(11-23)18-21-19(28-22-18)16-6-3-9-26-16/h1-6,9-10,12H,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQUJZRMXKAALA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)C4=CC(=O)C5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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